2-Chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound frequently employed in scientific research to investigate the structure and function of peroxisome proliferator-activated receptor gamma (PPARγ). This compound is classified as a PPARγ antagonist, meaning it blocks the receptor's activity. Researchers use it as a tool to understand the role of PPARγ in various biological processes, particularly those related to inflammation and metabolism.
Mechanism of Action
2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide functions as a PPARγ antagonist, effectively blocking the receptor's activity. This inhibition is achieved by its competitive binding to the ligand-binding domain of PPARγ, preventing endogenous agonists from activating the receptor. This, in turn, disrupts the downstream signaling pathways regulated by PPARγ, leading to altered gene expression and protein synthesis.
Applications
Investigating PPARγ's role in inflammation: By blocking PPARγ activity, this compound helps researchers understand how the receptor modulates inflammatory responses in cells and tissues.
Studying PPARγ in metabolic diseases: This compound aids in dissecting the involvement of PPARγ in metabolic processes and its potential role in diseases like diabetes and obesity.
Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in treating hematologic malignancies. VNO forms during the oxidative degradation of Venetoclax. Upon heating with water under reflux, VNO undergoes [, ] Meisenheimer rearrangement to yield Venetoclax hydroxylamine impurity (VHA, see below) [].
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax. It forms from Venetoclax N-oxide (VNO) through a [, ] Meisenheimer rearrangement upon heating in water [].
Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that significantly reduces brain and plasma amyloid beta (Aβ) levels []. This makes it a potential therapeutic agent for Alzheimer's disease.
Compound Description: Similar to BMS-289948, BMS-299897 acts as an orally active gamma-secretase inhibitor and effectively lowers brain and plasma Aβ levels, marking its potential in Alzheimer's treatment [].
(RS)-2-Chloro-5-hydroxyphenylglycine
Compound Description: This compound acts as an agonist of the metabotropic glutamate receptor 5 (mGluR5) and has shown promising results in preclinical studies for treating traumatic brain injury [].
3,3'-Difluorobenzaldazine
Compound Description: This compound acts as a positive allosteric modulator (PAM) of mGluR5, offering a potential therapeutic avenue for treating traumatic brain injury [].
Compound Description: CDPPB is a positive allosteric modulator (PAM) of both mGluR5 and, to a lesser extent, mGluR1 [, ].
Relevance: Although structurally distinct from 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, CDPPB is relevant because it interacts with the same binding site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) on mGluR5 []. This suggests that understanding the structural features of CDPPB and its analogs might be beneficial for designing new molecules targeting the allosteric site of mGluR5.
Compound Description: VU-29 is a highly potent analog of CDPPB and a selective positive allosteric modulator of mGluR5 [].
Relevance: Similar to CDPPB, VU-29 is structurally distinct from 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide but is relevant due to its interaction with the MPEP binding site on mGluR5 []. The high potency of VU-29 makes it a valuable tool for studying the allosteric modulation of mGluR5 and potentially informing the design of new therapeutic agents.
Compound Description: This compound is a potent positive allosteric modulator (PAM) of mGluR5, showing potential as a therapeutic agent for traumatic brain injury [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.